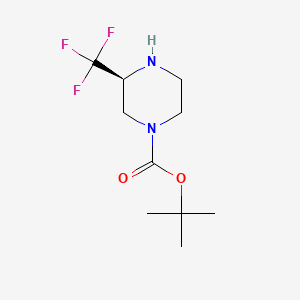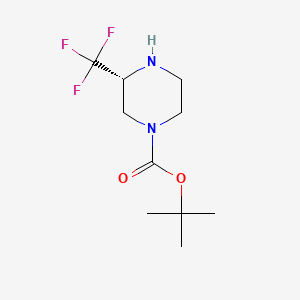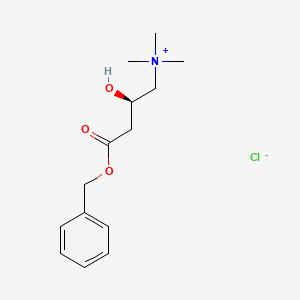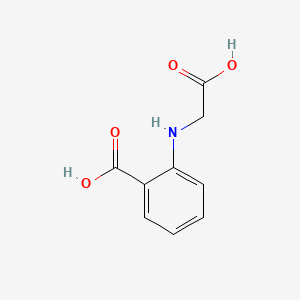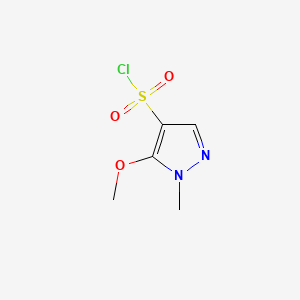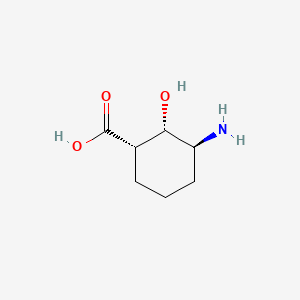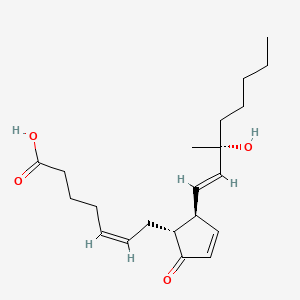
15(R)-15-méthyl Prostaglandine A2
Vue d'ensemble
Description
15®-15-methyl Prostaglandin A2 is a synthetic analog of Prostaglandin A2, a member of the prostaglandin family. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. 15®-15-methyl Prostaglandin A2 is known for its unique stereochemistry and biological activities, making it a subject of interest in various scientific fields.
Applications De Recherche Scientifique
15®-15-methyl Prostaglandin A2 has numerous applications in scientific research:
Chemistry: It serves as a model compound for studying prostaglandin synthesis and reactions.
Biology: The compound is used to investigate the biological roles of prostaglandins in cellular processes.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
Target of Action
The primary target of 15®-15-methyl Prostaglandin A2 is the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA) type A receptors (GABAAR) . GABAAR plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
The 15®-15-methyl Prostaglandin A2 interacts with GABAAR, causing a significant reduction in GABA-induced currents through these receptors . This interaction suggests that 15®-15-methyl Prostaglandin A2 might serve as a novel scaffold for the development of selective GABAAR modulators .
Biochemical Pathways
The 15®-15-methyl Prostaglandin A2 is part of the large family of prostaglandins, which are structurally characterized by the presence of an α,β-unsaturated keto functionality . Prostaglandins are involved in a wide range of biological processes, including blood pressure homeostasis, inflammation, and pain perception . They act through specific G-protein coupled receptors .
Pharmacokinetics
Prostaglandins, in general, are known to have relatively short half-lives and act most often as autocrine or paracrine signaling agents . More research is needed to understand the ADME properties of 15®-15-methyl Prostaglandin A2 and their impact on bioavailability.
Result of Action
The 15®-15-methyl Prostaglandin A2 significantly reduces GABA-induced currents through GABAAR . This reduction suggests that the compound might have potential therapeutic effects, particularly in conditions where modulation of GABAAR is beneficial .
Analyse Biochimique
Biochemical Properties
15®-15-methyl Prostaglandin A2 interacts with various enzymes, proteins, and other biomolecules. It is known to have functional effects on the major inhibitory neurotransmitter γ-aminobutyric acid (GABA) type A receptors (GABAAR) . The (15R)-epimer significantly reduced GABA-induced currents through GABAA receptors .
Cellular Effects
The cellular effects of 15®-15-methyl Prostaglandin A2 are diverse and complex. It has been found to significantly reduce GABA-induced currents through GABAA receptors . This suggests that 15®-15-methyl Prostaglandin A2 might serve as a novel scaffold for the development of selective GABAA receptor modulators .
Molecular Mechanism
The molecular mechanism of 15®-15-methyl Prostaglandin A2 involves its interaction with GABA type A receptors. The (15R)-epimer of this compound significantly reduced GABA-induced currents through these receptors . This suggests that it might exert its effects at the molecular level through binding interactions with these receptors, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It has been suggested that the (15R)-epimer of this compound might serve as a novel scaffold for the development of selective GABAA receptor modulators .
Metabolic Pathways
15®-15-methyl Prostaglandin A2 is involved in the metabolic pathways of arachidonic acid . It is metabolized by lipoxygenase into hydroperoxyeicosatetraenoic acid (HpETE) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15®-15-methyl Prostaglandin A2 involves several key steps:
Starting Material: The synthesis begins with commercially available 2,5-dimethoxy-tetrahydrofuran.
Organo-catalytic Domino-Aldol Reaction: This step forms the core structure of the compound.
Mizoroki-Heck Reaction: This reaction introduces the necessary double bonds.
Wittig Reaction: This step is used to form the side chains.
Oxidation-Decarboxylation Sequence: This final step completes the synthesis by introducing the carboxyl group and finalizing the stereochemistry.
Industrial Production Methods
Industrial production of 15®-15-methyl Prostaglandin A2 typically follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
15®-15-methyl Prostaglandin A2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bonds and functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 15®-15-methyl Prostaglandin A2, each with unique biological activities .
Comparaison Avec Des Composés Similaires
15®-15-methyl Prostaglandin A2 is unique due to its specific stereochemistry and biological activities. Similar compounds include:
Prostaglandin A2: The parent compound with similar but less potent biological effects.
15(S)-15-methyl Prostaglandin A2: The stereoisomer with different biological activities.
Prostaglandin E2: Another member of the prostaglandin family with distinct biological roles.
These compounds share structural similarities but differ in their stereochemistry and specific biological effects, highlighting the uniqueness of 15®-15-methyl Prostaglandin A2.
Propriétés
IUPAC Name |
(Z)-7-[(1R,2S)-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h5,7,12-14,16-18,25H,3-4,6,8-11,15H2,1-2H3,(H,23,24)/b7-5-,16-14+/t17-,18-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBXYYKXJUBAJX-ULDSDQABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@](C)(/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone](/img/structure/B585869.png)
